(2,5-DIMETHYL-3-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(2,5-DIMETHYL-3-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a useful research compound. Its molecular formula is C12H18N2O4S and its molecular weight is 286.35 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,5-dimethyl-3-furoyl)-4-(methylsulfonyl)piperazine is 286.09872823 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Properties and Synthesis
Automated Pre-Column Derivatization and HPLC for Oxytocin Antagonist Detection
A study by Kline, Kusma, and Matuszewski (1999) details a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma. The method incorporates automated pre-column chemical derivatization, showcasing the compound's role in enhancing detection sensitivity in bioanalytical applications Kline, Kusma, & Matuszewski, 1999.
In Vitro Oxidative Metabolism of Antidepressants
A 2012 study explores the metabolism of a novel antidepressant, identifying the enzymes involved in its oxidative metabolism. This research exemplifies the compound's relevance in understanding drug metabolism, which could aid in the development of more effective and safer therapeutic agents Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012.
Antibacterial Activity
- N-Sulfonated Derivatives as Antibacterial Agents: A study by Abbasi et al. (2022) on the antibacterial potential of N-sulfonated derivatives of (2-furoyl)piperazine highlights these compounds' efficacy against pathogenic bacteria. The study suggests that such derivatives could be promising candidates for drug development, showcasing the compound's potential in combating antibiotic resistance Abbasi, Irshad, Rehman, Siddiqui, Ali Shah, & Shahid, 2022.
Drug Design and Development
- 2-Furoic Piperazide Derivatives for Type 2 Diabetes and Alzheimer's: Research into multifunctional derivatives of 2-furoic piperazide, including the study compound, shows significant inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's disease. These findings underline the compound's utility in drug discovery efforts targeting these chronic diseases Abbasi, Hassan, ur-Rehman, Siddiqui, Hussain, Shah, Ashraf, Shahid, & Seo, 2018.
Polymer Synthesis
- Hyperbranched Polymers from Monomers: A study by Yan and Gao (2000) demonstrates the synthesis of hyperbranched polymers using A2 and BB'2 type monomers, including piperazine derivatives. This research provides insights into novel polymer synthesis methods that could have applications in materials science Yan & Gao, 2000.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-9-8-11(10(2)18-9)12(15)13-4-6-14(7-5-13)19(3,16)17/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUHFHNZCOGSLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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